Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate is a complex organic compound with the molecular formula C14H15NO2. This compound is part of the indole family, which is known for its significant biological activity and presence in various natural products and pharmaceuticals . The indole structure is a common motif in many biologically active compounds, making it a valuable target for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate typically involves the cycloisomerization of allenyl indoles. One method involves the use of IPrAuCl/AgSbF6 as a catalyst, which facilitates the cycloisomerization process to yield the desired indole derivative with high enantioselectivity . Another approach includes the radical cyclization of N-alkylindoles, which has been shown to be effective but may suffer from issues related to substrate scope and selectivity .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar catalytic processes on a larger scale. The use of gold or platinum catalysts in cycloisomerization reactions is a common industrial approach due to their efficiency and ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various substituted indoles and more saturated derivatives, which can have different biological activities and properties .
Scientific Research Applications
Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate involves its interaction with various molecular targets and pathways. The indole structure allows it to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- Tetrahydrocarbazoles
- Cyclohepta[b]indoles
- Tetrahydroindolo[3,2-c]quinoline
- Indolines
Uniqueness
What sets methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate apart is its specific structure, which combines the indole ring with a tetrahydropyrido moiety. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
22766-24-1 |
---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)13-10-6-2-3-7-11(10)15-9-5-4-8-12(13)15/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
XTJIROFYXHNUMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCCN2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.